Destruxin chl
Description
Structure
2D Structure
Properties
Molecular Formula |
C29H48ClN5O8 |
|---|---|
Molecular Weight |
630.2 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C29H48ClN5O8/c1-8-17(4)23-28(41)34(7)24(16(2)3)29(42)33(6)18(5)25(38)31-12-11-22(37)43-21(14-19(36)15-30)27(40)35-13-9-10-20(35)26(39)32-23/h16-21,23-24,36H,8-15H2,1-7H3,(H,31,38)(H,32,39)/t17?,18-,19?,20-,21+,23-,24-/m0/s1 |
InChI Key |
WUTLOXOGFQPKLT-FFIXUCITSA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(CCl)O)C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(CCl)O)C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Destruxin chl can be synthesized using Shiina’s macrolactonization as a key reaction. The synthesis involves the preparation of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Metarhizium species on suitable substrates. The production of destruxins varies between cultures of different ages and plant hosts . Conditions that influence the production of destruxins include the type of Metarhizium species, the age of the culture, and the plant host used for cultivation .
Chemical Reactions Analysis
Types of Reactions: Destruxin chl undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the epoxide and hydroxyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the cyclic depsipeptide structure .
Major Products Formed: The major products formed from the reactions of this compound include oxidized and reduced derivatives, as well as substituted analogs with modified functional groups .
Scientific Research Applications
Insecticidal Activity
Metarhizium species produce destruxins, which act as virulence determinants against insects . These compounds induce flaccid paralysis and visceral muscle contraction in insects by targeting the Ca2+ channel and vacuolar-type ATPase . Host specificity often correlates with destruxin production .
Metarhizium anisopliae produces destruxin A (DA), which has demonstrated inhibitory activity against various insect species . DA exhibits antifeedant, growth regulator, contact toxicity, and ingestion toxicity properties against more than 20 insect species across Orthoptera, Lepidoptera, Hemiptera, Coleoptera, and Homoptera .
Pharmaceutical Potential
Destruxins have been explored as potential pharmaceuticals for treating diseases such as cancer, osteoporosis, Alzheimer's disease, and hepatitis B .
Immunosuppressant
Destruxin A can act as an immunosuppressant by damaging hemocytes (insect blood cells) . It can also impact other physiological processes, including muscle function, metabolism, and excretion, at higher doses .
Destruxin A (DA)
Insecticidal Properties: Destruxin A has dominant insecticidal activity . It disrupts the insect immune system, causes changes in cell morphology leading to organ malfunction, and rigidifies the muscular system .
Target Sites: DA binds to target sites on proteins, such as arginine tRNA synthetase, lamin-C proteins, aminoacyl tRNA synthases, BmTMEM214, and BmSEC13L, resulting in various physiological malfunctions in host insects .
Destruxin E, A, and B
These are produced in the largest amounts by Metarhizium strains. They may suppress both cellular and humoral immune responses to facilitate fungal colonization in insects .
Virulence and Bioassays
Deletion of genes involved in destruxin biosynthesis affects fungal virulence . Insect bioassays using locusts and silkworms showed that mutants unable to produce destruxins have altered median lethal times (LT50) compared to wild-type strains . Specifically, the study revealed that ΔdtxS2 is less virulent than the wild-type and ΔdtxS1 strains . Hemolymph from insects injected with wild-type strains lost melanization activity, indicating that destruxins, especially A and E, may suppress immune responses .
Effects on Silkworm Hemocytes
Research indicates that Destruxin A affects the hemocytes of the domestic silkworm, Bombyx mori . Low doses of DA lead to morphological changes in hemocytes within 6 hours . Higher doses result in morphological changes in muscle cells, fat bodies, and Malpighian tubules after 24 hours .
Metabolomic Profiling
Metabolomic profiles of Metarhizium species, with an emphasis on destruxin production, have been examined using liquid chromatography-tandem mass spectrometry . This analysis helps in identifying and verifying destruxin compounds and “destruxin-like compounds” (DLC) .
Data Table: Destruxin Production in Different Metarhizium Species
| Plant | Fungus | 4 Days | 7 Days |
|---|---|---|---|
| Bean | M. acridum 7486 | DesmA | CHL-E2, DesmA, E2 |
| Bean | M. flavoviride 2133 | CHL-E2, DesmA, E2 | DesmB, DesmC, A, B2, C, C2/F, D, D1, D2, E1, Ed, Ed1 |
| Bean | M. brunneum 2974 | DesmA, E2 | De |
Note: "DesmA" and other codes represent different destruxin variants or related compounds identified in the metabolomic profiles .
Concluding Remarks
Mechanism of Action
Destruxin chl exerts its effects by targeting multiple cellular structures and pathways. It binds to various proteins involved in cytoskeletal components, protein transcription and translation pathways, and ubiquitin-dependent protein metabolic processes . The compound disrupts cell adhesion and motility, leading to cell death . This compound also affects ion homeostasis and immune function in insects, contributing to its insecticidal activity .
Comparison with Similar Compounds
Structural and Molecular Differences
The destruxin family comprises cyclic hexadepsipeptides with variations in amino acid residues, side-chain modifications, and halogenation. Key structural comparisons are summarized below:
| Compound | Molecular Formula | Chlorine Presence | Source Fungus | Key Structural Features |
|---|---|---|---|---|
| Destruxin Chl | C₃₀H₅₀ClN₅O₈ | Yes | Beauveria felina | Chlorohydrin modification, [a-Me-Pro] |
| Destruxin A | C₂₉H₄₇N₅O₇ | No | Metarhizium anisopliae | β-methylproline, hydroxylated residues |
| Destruxin B | C₃₀H₅₁N₅O₇ | No | Metarhizium robertsii | Epoxy group, additional methyl group |
| Destruxin E | C₃₀H₄₉ClN₅O₈ (inferred) | Yes | Metarhizium spp. | Chlorinated variant of destruxin E |
Insecticidal Effects
- This compound: Limited direct insecticidal data exist, but its structural similarity to destruxin E suggests activity via ion channel disruption and immune suppression. Cytotoxicity in leukemia cells (LD₅₀: 16 mg/kg) implies broad bioactivity .
- Destruxin A : Suppresses antimicrobial peptide (AMP) production in Plutella xylostella by inhibiting immune pathways (Toll, Imd, JAK/STAT) . Upregulates serine protease inhibitors (serpins), enhancing larval mortality when combined with RNAi .
- Destruxin B : Induces apoptosis in cancer cells via mitochondrial pathways (caspase-3/9 activation, Bax translocation) . In insects, it disrupts calcium ATPase, causing paralysis .
Cytotoxicity
- This compound : Demonstrates high cytotoxicity against murine L1210 leukemia cells, with a lethal dose of 16 mg/kg in mice .
- Destruxin E : Shares chlorinated properties with this compound but shows lower potency in comparative assays .
Ecological and Applied Considerations
Q & A
How to formulate a focused research question for Destruxin Chl studies?
A well-structured research question should align with gaps in existing literature (e.g., bioactivity mechanisms, ecological roles) while ensuring feasibility. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow scope. For example: “How does this compound’s LC₅₀ vary across insect cell lines under standardized in vitro conditions?” Avoid vague terms (e.g., “study effects”) and prioritize measurable outcomes. Validate feasibility by reviewing methodologies in prior studies (e.g., HPLC quantification protocols) .
Q. What are the best practices for ensuring experimental reproducibility in this compound research?
- Protocol standardization : Document buffer compositions, incubation times, and equipment models (e.g., Shimadzu LC-20AD HPLC).
- Compound validation : Use NMR and HRMS to confirm purity (>95%) and identity, citing spectral data in supplementary materials .
- Negative controls : Include solvent-only treatments to isolate this compound’s effects from artifacts.
Reproduce key experiments across independent replicates and report statistical power calculations (e.g., n ≥ 3, α = 0.05) .
Q. How to conduct a comprehensive literature review for this compound?
-
Database selection : Use SciFinder, PubMed, and Web of Science with Boolean terms (e.g., “this compound” AND (“bioactivity” OR “biosynthesis”)).
-
Temporal filtering : Prioritize studies from 2018–2025 to capture recent advancements in structural elucidation .
不可错过!高效查找文献综述技巧!01:55
-
Source evaluation : Exclude non-peer-reviewed platforms (e.g., ) and prioritize journals with impact factors >3.0. Use tools like COPE guidelines to assess publication ethics .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Use fume hoods certified to ANSI/ASHRAE 110 standards during solubilization (e.g., in DMSO).
- PPE : Wear nitrile gloves (0.1 mm thickness) and ANSI Z87.1-rated goggles to prevent dermal/ocular exposure.
- Waste disposal : Neutralize aqueous solutions with 1% sodium hypochlorite before disposal, following EPA hazardous waste guidelines .
Advanced Research Questions
Q. How to resolve contradictions in this compound bioactivity data across studies?
- Methodological audit : Compare extraction methods (e.g., solid-phase vs. liquid-liquid), solvent systems, and bioassay endpoints (e.g., IC₅₀ vs. EC₅₀).
- Meta-analysis : Pool data from ≥10 studies using random-effects models to quantify heterogeneity (I² statistic). Adjust for variables like insect species developmental stage .
- Purity verification : Cross-check studies reporting NMR δ-values (e.g., ¹H NMR: 5.32 ppm for olefinic protons) to confirm compound identity .
Q. What methodological considerations apply to statistical analysis of this compound’s cytotoxic effects?
- Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) to calculate LC₅₀ with 95% confidence intervals.
- Multiple testing correction : Apply Benjamini-Hochberg adjustments to p-values in transcriptomic studies to reduce false discovery rates .
- Outlier identification : Use Grubbs’ test (α = 0.01) to exclude anomalous data points in cytotoxicity assays.
Q. How to design experiments isolating this compound’s mechanisms of action from co-occurring metabolites?
- Chromatographic separation : Employ reverse-phase HPLC (C18 column, 5 µm, 4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA) to fractionate fungal extracts.
- Bioassay-guided fractionation : Test each fraction for bioactivity (e.g., insect mortality) and correlate with LC-MS peaks specific to this compound (m/z 593.3 [M+H]⁺) .
- Genetic knockdown : Use CRISPR-Cas9 to silence this compound biosynthetic genes (e.g., dxs) in fungal strains and compare bioactivity profiles .
Q. How to validate this compound’s molecular targets using multi-omics approaches?
- Proteomics : Perform pull-down assays with biotinylated this compound, followed by LC-MS/MS to identify binding partners (e.g., ATP synthase subunits).
- Transcriptomics : Use RNA-seq to profile differentially expressed genes in treated vs. untreated cells (|fold change| ≥2, FDR <0.05).
- Metabolomics : Apply GC-MS to track ATP/ADP ratios, linking target engagement to metabolic disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

